molecular formula C10H9NO4 B7781422 N-hydroxy-2,4-dioxo-4-phenylbutanamide

N-hydroxy-2,4-dioxo-4-phenylbutanamide

Cat. No.: B7781422
M. Wt: 207.18 g/mol
InChI Key: DABLNUYALXTKMN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-2,4-dioxo-4-phenylbutanamide typically involves the reaction of 4-phenylbutyric acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with hydroxylamine to form the desired hydroxamic acid.

Reaction Conditions:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents include ethanol or methanol.

    Reaction Time: The reaction typically takes several hours to complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-2,4-dioxo-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.

    Reduction: Reduction of the compound can lead to the formation of amides.

    Substitution: The hydroxamic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Water, ethanol, methanol.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of corresponding amides.

    Substitution: Formation of substituted hydroxamic acids.

Scientific Research Applications

N-hydroxy-2,4-dioxo-4-phenylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a chelating agent for metal ions in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer properties.

    Industry: Utilized in the development of metal extraction processes and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of N-hydroxy-2,4-dioxo-4-phenylbutanamide involves its ability to chelate metal ions through the hydroxamic acid group. This chelation can inhibit the activity of metalloproteases by binding to the metal ion in the active site of the enzyme, thereby preventing substrate access and subsequent catalysis. The compound’s ability to form stable complexes with metal ions also underlies its applications in metal extraction and stabilization processes.

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-4-phenylbutanamide
  • 4-Phenylbutyric acid
  • Hydroxylamine derivatives

Uniqueness

N-hydroxy-2,4-dioxo-4-phenylbutanamide is unique due to its specific combination of a hydroxamic acid group with a phenylbutyric acid backbone. This structure imparts distinct chelating properties and reactivity, making it particularly useful in applications requiring metal ion coordination and inhibition of metalloproteases.

Properties

IUPAC Name

N-hydroxy-2,4-dioxo-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-8(6-9(13)10(14)11-15)7-4-2-1-3-5-7/h1-5,15H,6H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABLNUYALXTKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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